molecular formula C7H7FN2O B8472265 5-fluoro-N-methylpyridine-2-carboxamide

5-fluoro-N-methylpyridine-2-carboxamide

Cat. No. B8472265
M. Wt: 154.14 g/mol
InChI Key: VJRMBAFERXORIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-methylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-methylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-fluoro-N-methylpyridine-2-carboxamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11)

InChI Key

VJRMBAFERXORIC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Fluoropyridine-2-carboxylic acid (495 mg, 3.51 mmol) was dissolved in methylene chloride (10 mL), and HOBt•H2O (591 mg, 3.86 mmol), WSCI•HCl (1.35 g, 7.02 mmol), triethylamine (2.44 mL, 17.5 mmol) and 40% methylamine/methanol solution (0.82 mL, 10.5 mmol) were added, followed by stirring for 15 hours. To the reaction solution, water (30 mL) was added, and extraction was carried out twice with methylene chloride (30 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-50%) to afford the desired compound (490 mg, yield 91%) as a white solid.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Name
methylamine methanol
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

5-Fluoropyridine-2-carboxylic acid (495 mg, 3.51 mmol) was dissolved in methylene chloride (10 mL), and HOBt.H2O (591 mg, 3.86 mmol), WSCI.HCl (1.35 g, 7.02 mmol), triethylamine (2.44 mL, 17.5 mmol) and 40% methylamine/methanol solution (0.82 mL, 10.5 mmol) were added, followed by stirring for 15 hours. To the reaction solution, water (30 mL) was added, and extraction was carried out twice with methylene chloride (30 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-50%) to afford the desired compound (490 mg, yield 91%) as a white solid.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
2.44 mL
Type
reactant
Reaction Step Four
Name
methylamine methanol
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Name
Quantity
591 mg
Type
solvent
Reaction Step Four
Yield
91%

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